5-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one
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Overview
Description
5-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Benzothiazole: This scaffold consists of a benzene ring fused to a thiazole ring. Thiazoles are significant in medicinal chemistry due to their diverse biological activities.
Piperazine Moiety: The piperazine ring contributes to the compound’s pharmacological properties. Piperazine derivatives exhibit various activities, including antimicrobial and antiviral effects.
Sulfonyl Group: The sulfonyl group (SO₂) adds polarity and reactivity to the molecule.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific transformations. Major products could include derivatives with modified substituents or functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, such as dopamine and serotonin antagonism.
Antibacterial Activity: Some derivatives have shown antibacterial activity against Bacillus subtilis and Staphylococcus aureus.
Drug Discovery: Exploring its potential as a lead compound for drug development.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways related to its pharmacological effects.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can highlight its uniqueness within the class of benzothiazole derivatives.
Remember, further research and experimental studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C22H27N3O4S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C22H27N3O4S2/c26-20(22-11-14-7-15(12-22)9-16(8-14)13-22)24-3-5-25(6-4-24)31(28,29)17-1-2-19-18(10-17)23-21(27)30-19/h1-2,10,14-16H,3-9,11-13H2,(H,23,27) |
InChI Key |
DTIOCVRTFIUSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC6=C(C=C5)SC(=O)N6 |
Origin of Product |
United States |
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